molecular formula C13H17NO3 B231576 2-[(Benzyloxy)methyl]proline

2-[(Benzyloxy)methyl]proline

Cat. No.: B231576
M. Wt: 235.28 g/mol
InChI Key: FNYYUDVUZFINQD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzyloxy)methyl]proline, also known as BOMP, is a proline derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. BOMP is a chiral compound that has both enantiomers, R-BOMP and S-BOMP. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

2-[(Benzyloxy)methyl]proline has shown promising results in various scientific research fields, including medicinal chemistry, asymmetric synthesis, and peptide chemistry. This compound has been used as a chiral auxiliary in asymmetric synthesis to synthesize chiral compounds. This compound has also been used in the synthesis of peptides, where it acts as a proline surrogate, improving the peptide's stability and biological activity. This compound has been tested for its antitumor and antiviral activities, and it has shown promising results in inhibiting the growth of cancer cells and viruses.

Mechanism of Action

2-[(Benzyloxy)methyl]proline acts as a proline surrogate in peptides, improving their stability and biological activity. This compound has also been shown to inhibit the activity of enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and has been targeted for the treatment of type 2 diabetes. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been targeted for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to improve the stability and biological activity of peptides, making them more effective in their intended applications. This compound has also been shown to inhibit the activity of enzymes, such as DPP-IV and MMPs, which are involved in various biological processes. This compound has been tested for its antitumor and antiviral activities, and it has shown promising results in inhibiting the growth of cancer cells and viruses.

Advantages and Limitations for Lab Experiments

2-[(Benzyloxy)methyl]proline has several advantages for lab experiments, including its ability to act as a chiral auxiliary in asymmetric synthesis and as a proline surrogate in peptide synthesis. This compound has also been shown to have antitumor and antiviral activities, making it a promising compound for drug discovery. However, this compound has some limitations, including its low yield during synthesis and its limited solubility in water, which can affect its biological activity.

Future Directions

There are several future directions for 2-[(Benzyloxy)methyl]proline research, including the synthesis of this compound analogs with improved biological activity and solubility. This compound analogs can be tested for their antitumor and antiviral activities, as well as their ability to inhibit the activity of enzymes involved in various biological processes. This compound can also be tested for its potential use in the treatment of type 2 diabetes and inflammatory diseases. Additionally, this compound can be tested for its potential use in the synthesis of novel peptides with improved stability and biological activity.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, with potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has shown promising results in various scientific research fields, including medicinal chemistry, asymmetric synthesis, and peptide chemistry. There are several future directions for this compound research, including the synthesis of this compound analogs with improved biological activity and solubility, and testing this compound for its potential use in the treatment of various diseases.

Synthesis Methods

2-[(Benzyloxy)methyl]proline can be synthesized using different methods, including the reaction of proline with benzyl bromide, followed by reduction with sodium borohydride. Another method involves the reaction of proline with benzyl chloride, followed by oxidation with manganese dioxide. The yield of this compound using these methods is around 50-60%.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c15-12(16)13(7-4-8-14-13)10-17-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H,15,16)/t13-/m1/s1

InChI Key

FNYYUDVUZFINQD-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@](NC1)(COCC2=CC=CC=C2)C(=O)O

SMILES

C1CC(NC1)(COCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NC1)(COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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